molecular formula C18H28ClNO2 B13789203 Cyclopropanecarboxylic acid, 2-((butylmethylamino)methyl)-1-phenyl-, ethyl ester, monohydrochloride, cis- CAS No. 85467-56-7

Cyclopropanecarboxylic acid, 2-((butylmethylamino)methyl)-1-phenyl-, ethyl ester, monohydrochloride, cis-

Cat. No.: B13789203
CAS No.: 85467-56-7
M. Wt: 325.9 g/mol
InChI Key: GRCHBMOCWOXXEW-CLRXKPRGSA-N
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Description

Cyclopropanecarboxylic acid, 2-((butylmethylamino)methyl)-1-phenyl-, ethyl ester, monohydrochloride, cis- is a complex organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid derivatives typically involves the formation of the cyclopropane ring through cyclopropanation reactions. One common method is the reaction of diazo compounds with alkenes in the presence of metal catalysts such as iron porphyrin complexes . This reaction can be tailored to produce specific stereoisomers, including the cis- configuration.

Industrial Production Methods

Industrial production of cyclopropanecarboxylic acid derivatives often involves large-scale cyclopropanation reactions using diazo compounds and metal catalysts. The reaction conditions are optimized to maximize yield and purity, and the products are purified through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents.

    Reduction: Reduction of the ester group to alcohols using reducing agents.

    Substitution: Nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products of these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopropanecarboxylic acid derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their potential as enzyme inhibitors and signaling molecules.

    Medicine: Investigated for their potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 2-((butylmethylamino)methyl)-1-phenyl-, ethyl ester, monohydrochloride, cis- is unique due to its specific structural features, including the cis- configuration and the presence of a butylmethylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

85467-56-7

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

butyl-[[(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl]-methylazanium;chloride

InChI

InChI=1S/C18H27NO2.ClH/c1-4-6-12-19(3)14-16-13-18(16,17(20)21-5-2)15-10-8-7-9-11-15;/h7-11,16H,4-6,12-14H2,1-3H3;1H/t16-,18+;/m1./s1

InChI Key

GRCHBMOCWOXXEW-CLRXKPRGSA-N

Isomeric SMILES

CCCC[NH+](C)C[C@H]1C[C@@]1(C2=CC=CC=C2)C(=O)OCC.[Cl-]

Canonical SMILES

CCCC[NH+](C)CC1CC1(C2=CC=CC=C2)C(=O)OCC.[Cl-]

Origin of Product

United States

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